REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[C:9]([O:10][C:11]2[CH:16]=[C:15]([Cl:17])[C:14]([Br:18])=[CH:13][C:12]=2[Cl:19])=[CH:8][C:7]([CH3:20])=[N:6][CH:5]=1.O.O.[OH-].[Li+].Cl>O1CCOCC1.ClCCl>[Br:18][C:14]1[C:15]([Cl:17])=[CH:16][C:11]([O:10][C:9]2[C:4]([C:3]([OH:21])=[O:2])=[CH:5][N:6]=[C:7]([CH3:20])[CH:8]=2)=[C:12]([Cl:19])[CH:13]=1 |f:2.3.4|
|
Name
|
4-(4-bromo-2,5-dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C=C1OC1=C(C=C(C(=C1)Cl)Br)Cl)C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 30 mL dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with 30 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OC2=CC(=NC=C2C(=O)O)C)C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |